Cas no 896318-90-4 (methyl 4-(2-{5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate)

methyl 4-(2-{5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate structure
896318-90-4 structure
商品名:methyl 4-(2-{5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate
CAS番号:896318-90-4
MF:C23H21N5O4S
メガワット:463.508943319321
CID:6430473
PubChem ID:16832572

methyl 4-(2-{5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate 化学的及び物理的性質

名前と識別子

    • methyl 4-(2-{5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate
    • methyl 4-[[2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
    • methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
    • methyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
    • 896318-90-4
    • F2563-1082
    • methyl 4-(2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
    • AKOS016383766
    • インチ: 1S/C23H21N5O4S/c1-31-19-7-5-6-17(14-19)21-25-26-23(28(21)27-12-3-4-13-27)33-15-20(29)24-18-10-8-16(9-11-18)22(30)32-2/h3-14H,15H2,1-2H3,(H,24,29)
    • InChIKey: RTWXNOSDEIAZLT-UHFFFAOYSA-N
    • ほほえんだ: S(CC(NC1C=CC(C(=O)OC)=CC=1)=O)C1=NN=C(C2C=CC=C(C=2)OC)N1N1C=CC=C1

計算された属性

  • せいみつぶんしりょう: 463.13142534g/mol
  • どういたいしつりょう: 463.13142534g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 657
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 126Ų

methyl 4-(2-{5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2563-1082-2mg
methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
896318-90-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2563-1082-3mg
methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
896318-90-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2563-1082-20mg
methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
896318-90-4 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2563-1082-1mg
methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
896318-90-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2563-1082-10μmol
methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
896318-90-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2563-1082-2μmol
methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
896318-90-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2563-1082-5mg
methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
896318-90-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2563-1082-40mg
methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
896318-90-4 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2563-1082-75mg
methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
896318-90-4 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2563-1082-5μmol
methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
896318-90-4 90%+
5μl
$63.0 2023-05-16

methyl 4-(2-{5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate 関連文献

methyl 4-(2-{5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoateに関する追加情報

Introduction to Methyl 4-(2-{5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate (CAS No. 896318-90-4)

Methyl 4-(2-{5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 896318-90-4, represents a complex molecular structure that integrates various pharmacophoric elements, making it a promising candidate for further investigation in drug discovery.

The molecular framework of this compound is characterized by the presence of multiple functional groups, including methyl benzoate, an acetamido moiety, and a 1,2,4-triazole ring system. These structural components contribute to its unique chemical properties and potential biological activities. Specifically, the 1,2,4-triazole ring is known for its role in medicinal chemistry due to its ability to interact with biological targets in a variety of ways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the interactions of this compound with biological targets with greater accuracy. The presence of the 3-methoxyphenyl group and the 1H-pyrrol-1-yl moiety suggests potential binding affinities with enzymes and receptors involved in critical biological pathways. This has sparked interest in exploring its pharmacological profile further.

In the context of current research, Methyl 4-(2-{5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate has been investigated for its potential applications in treating various therapeutic conditions. Studies have indicated that compounds with similar structural motifs may exhibit anti-inflammatory, antimicrobial, and anticancer properties. The sulfanyl group within the 1,2,4-triazole ring is particularly noteworthy for its ability to modulate enzyme activity and protein-protein interactions.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex core structure efficiently. These techniques are essential for producing sufficient quantities of the compound for both preclinical and clinical studies.

Evaluation of the pharmacokinetic properties of Methyl 4-(2-{5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate is crucial for understanding its potential as a drug candidate. Factors such as solubility, stability, bioavailability, and metabolic pathways must be carefully assessed. Preliminary data suggest that the compound exhibits favorable solubility characteristics in aqueous solutions at neutral pH levels, which could enhance its absorption and distribution within the body.

The role of bioinformatics in analyzing the structural features of this compound has also been instrumental in guiding experimental design. By leveraging large datasets and machine learning algorithms, researchers can identify key structural determinants that influence biological activity. This approach has helped streamline the process of identifying lead compounds for further optimization.

Future studies are planned to delve deeper into the mechanisms of action of Methyl 4-(2-{5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate by employing advanced spectroscopic techniques and mass spectrometry methods. These studies aim to elucidate how the compound interacts with target proteins and modulates cellular processes at a molecular level.

The integration of interdisciplinary approaches involving organic chemistry, medicinal chemistry, pharmacology, and computational biology has been pivotal in advancing our understanding of this compound. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into tangible therapeutic benefits for patients.

In summary, Methyl 4-(2-{5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate (CAS No. 896318-90-4) represents a fascinating subject of study with significant potential in pharmaceutical applications. Its complex structure and diverse functional groups make it an attractive candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs.

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